

Co-Renitec: A Comparative Analysis of its Renoprotective Effects in Clinical Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Co-Renitec

Cat. No.: B12757596

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renoprotective effects of **Co-Renitec**, a fixed-dose combination of the angiotensin-converting enzyme (ACE) inhibitor enalapril and the thiazide diuretic hydrochlorothiazide, against other antihypertensive therapies. The information presented is collated from a range of clinical studies to support evidence-based research and drug development.

Comparative Efficacy in Renal Protection

The combination of an ACE inhibitor and a diuretic is a common strategy in managing hypertension, a primary driver of chronic kidney disease (CKD). Clinical evidence suggests that this combination can offer significant benefits in blood pressure control and, consequently, in mitigating renal damage.

Quantitative Data from Clinical Trials

The following tables summarize key quantitative data from clinical studies, comparing the effects of enalapril/hydrochlorothiazide with alternative treatments on crucial markers of renal function and blood pressure.

Table 1: Comparison of Enalapril/Hydrochlorothiazide vs. Enalapril Monotherapy and Other Antihypertensives

Treatment Group	Study Population	Duration	Change in Urinary Albumin/Protein Excretion	Change in Glomerular Filtration Rate (GFR)	Blood Pressure Reduction (Systolic/Diastolic)	Reference
Enalapril/Hydrochlorothiazide	Hypertensive patients with renovascular disease	Not Specified	Not Reported	Bimodal response: 80% no significant change, 20% experience a 28% decrease	Significant decrease	[1]
Standard Triple Therapy (hydrochlorothiazide, timolol, hydralazine)	Hypertensive patients with renovascular disease	Not Specified	Not Reported	Not Reported	Significant decrease	[1]
Enalapril (20 mg) + Placebo	Normotensive diabetic patients with microalbuminuria	1 year	Median decrease from 59 to 38 mg/24h	No significant change	98/ (SD 7) to 88/ (SD 7) mmHg	[2]
Hydrochlorothiazide (25 mg) + Placebo	Normotensive diabetic patients with	1 year	Median change from 111 to 109 mg/24h	No significant change	97/ (SD 9) to 90/ (SD 7) mmHg	[2]

microalbu
minuria

			Significant		
			decrease		Day:
			in		14.9/8.9
			microalbu	Not	mmHg;
			minuria;	Reported	Night:
			normalized		18.6/11.4
			in 46% of		mmHg
			patients		

Table 2: Comparison of ACE Inhibitor/Diuretic Combination vs. ACE Inhibitor/Calcium Channel Blocker Combination

Treatment Group	Study Population	Duration	Change in Urinary Albumin to Creatinine Ratio (UACR)	Change in Estimated GFR (eGFR)	Blood Pressure Reduction (Systolic/Diastolic)	Reference
Benazepril + Amlodipine	Hypertensive patients with CKD	Not Specified	Not Reported	Slower rate of decline	Not Reported	[4][5]
Benazepril + Hydrochlorothiazide	Hypertensive patients with CKD	Not Specified	Greater reduction than ACEi/CCB group	Faster rate of decline	Not Reported	[4][5]
Olmesartan + Azelnidipine	Hypertensive patients	Not Specified	-24.0%	No significant impairment	Not Reported	[4]
Olmesartan + Hydrochlorothiazide	Hypertensive patients	Not Specified	-43.2%	Significant impairment	Not Reported	[4]

Table 3: Comparison of Enalapril vs. Angiotensin II Receptor Blockers (ARBs)

Treatment Group	Study Population	Duration	Change in Proteinuria/Albuminuria ^a	Change in GFR/eGFR	Reference
Enalapril (10 mg)	Patients with primary glomerulonephritis	3 months	-45.07%	Significant decline	[6][7]
Losartan (25 mg)	Patients with primary glomerulonephritis	3 months	-25.35%	Remained stable	[6][7]
Enalapril (up to 20 mg/day)	Hypertensive patients with type 2 diabetes and early nephropathy	5 years	Similar to Telmisartan	Mean decline of 15 mL/min/1.73 m ²	[3]
Telmisartan (up to 80 mg/day)	Hypertensive patients with type 2 diabetes and early nephropathy	5 years	Similar to Enalapril	Mean decline of 18 mL/min/1.73 m ²	[3]
Enalapril	Children with CKD	6 months	-45.6%	+8.6%	[8]
Losartan	Children with CKD	6 months	-76.7%	+4.5%	[8]

Experimental Protocols

Detailed methodologies are crucial for the critical appraisal of clinical trial data. Below are summaries of the experimental protocols for key studies cited.

Study 1: Enalapril vs. Hydrochlorothiazide in Normotensive Diabetic Patients (Reference[2])

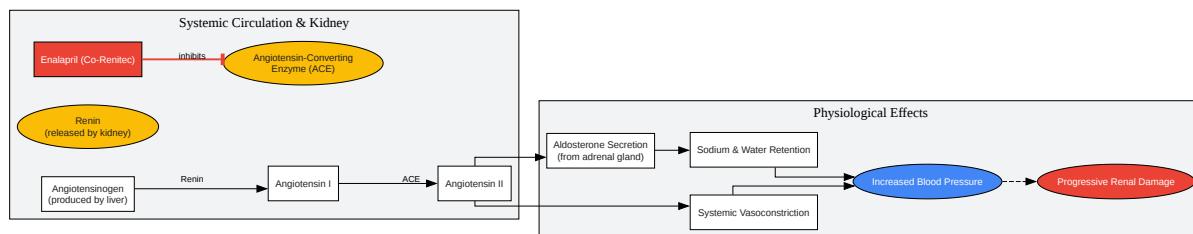
- Study Design: A randomized, double-blind, double-dummy, parallel-group study.
- Patient Population: 21 normotensive patients with insulin-dependent diabetes and persistent microalbuminuria (urinary albumin excretion 30-300 mg/24h).
- Inclusion Criteria: Patients with insulin-dependent diabetes, normotensive, persistent microalbuminuria.
- Exclusion Criteria: Not explicitly detailed in the abstract.
- Intervention:
 - Group 1 (n=11): Enalapril 20 mg once daily + placebo hydrochlorothiazide.
 - Group 2 (n=10): Hydrochlorothiazide 25 mg once daily + placebo enalapril.
- Duration: 1 year, following a 3-month single-blind placebo period.
- Outcome Measures: Monthly assessment of urinary albumin excretion and mean arterial pressure; plasma active renin and aldosterone concentrations and renal function studies at 0, 6, and 12 months.

Study 2: Enalapril vs. Losartan in Primary Glomerulonephritis (Reference[6][7])

- Study Design: A prospective, randomized, 3-month study.
- Patient Population: 51 patients with biopsy-proven chronic glomerulonephritis with normal or slightly declined kidney function.
- Inclusion Criteria: Biopsy-proven chronic glomerulonephritis, creatinine clearance between 36 and 93 ml/min.
- Exclusion Criteria: Not explicitly detailed in the abstract.

- Intervention:
 - Group 1 (n=17): Losartan 25 mg daily.
 - Group 2 (n=17): Enalapril 10 mg daily.
 - Group 3 (n=15): Combination of losartan 25 mg and enalapril 10 mg daily.
- Duration: 3 months.
- Outcome Measures: Proteinuria, kidney function (creatinine clearance), and metabolic profile assessed at baseline, 1 week, and 3 months.

Study 3: ACCOMPLISH Trial (Benazepril/Amlodipine vs. Benazepril/Hydrochlorothiazide) (Reference[5])

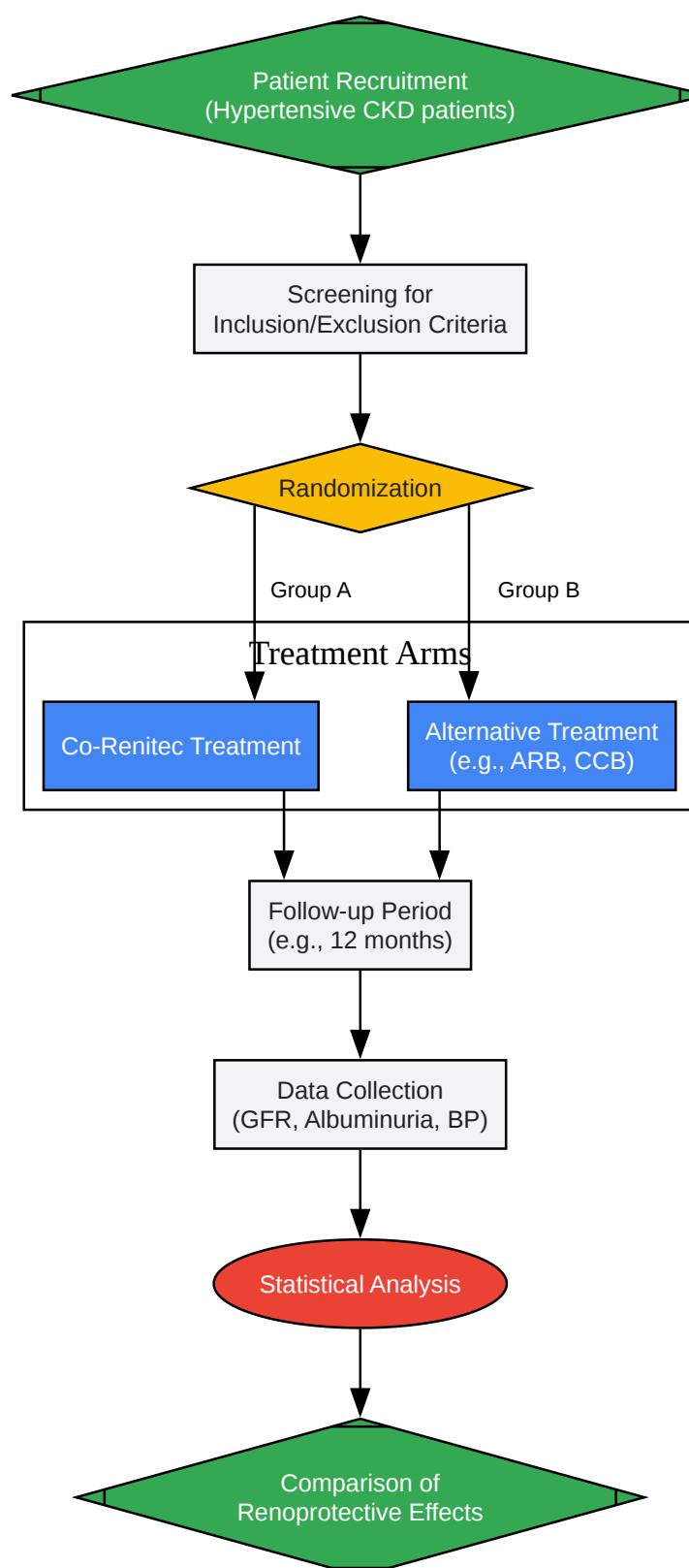

- Study Design: A double-blind, randomized trial.
- Patient Population: 11,506 patients with hypertension who were at high risk for cardiovascular events. A sub-study focused on those with chronic kidney disease.
- Inclusion Criteria: Hypertension with high cardiovascular risk.
- Exclusion Criteria: Not explicitly detailed in the abstract.
- Intervention:
 - Group 1 (n=5744): Benazepril (20 mg) + Amlodipine (5 mg) once daily.
 - Group 2 (n=5762): Benazepril (20 mg) + Hydrochlorothiazide (12.5 mg) once daily.
- Duration: Not specified in the provided abstract.
- Outcome Measures: Progression of CKD, doubling of serum creatinine, and cardiovascular events.

Signaling Pathways and Experimental Workflows

Visual representations of the underlying biological mechanisms and study designs can facilitate a deeper understanding of the therapeutic rationale and experimental approach.

The Renin-Angiotensin-Aldosterone System (RAAS) and the Action of Enalapril

The RAAS is a critical regulator of blood pressure and renal hemodynamics. Enalapril, the ACE inhibitor component of **Co-Renitec**, exerts its effects by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.



[Click to download full resolution via product page](#)

Caption: The RAAS pathway and the inhibitory action of enalapril.

Experimental Workflow of a Randomized Controlled Trial

The following diagram illustrates a typical workflow for a clinical trial comparing **Co-Renitec** with an alternative antihypertensive agent.

[Click to download full resolution via product page](#)

Caption: A typical workflow for a randomized controlled clinical trial.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Losartan and enalapril are comparable in reducing proteinuria in children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of reduction in microalbuminuria by enalapril and hydrochlorothiazide in normotensive patients with insulin dependent diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. clinician.nejm.org [clinician.nejm.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Reno protective role of amlodipine in patients with hypertensive chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renoprotective effect of small doses of losartan and enalapril in patients with primary glomerulonephritis. Short-term observation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. journaljammr.com [journaljammr.com]
- To cite this document: BenchChem. [Co-Renitec: A Comparative Analysis of its Renoprotective Effects in Clinical Studies]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b12757596#validating-the-renoprotective-effects-of-co-renitec-in-clinical-studies>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com